molecular formula C9H16ClF2NO B13627567 5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride

5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride

Katalognummer: B13627567
Molekulargewicht: 227.68 g/mol
InChI-Schlüssel: HGNPVPKRCNBXAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride involves multiple steps. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent. The starting compound, typically a ketone, undergoes fluorination to yield the difluoro derivative . The reaction conditions often involve stirring the mixture in a solvent such as dichloromethane (CH₂Cl₂) for a specified duration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the spirocyclic scaffold, which can exhibit different biological activities .

Wirkmechanismus

Eigenschaften

Molekularformel

C9H16ClF2NO

Molekulargewicht

227.68 g/mol

IUPAC-Name

5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C9H15F2NO.ClH/c10-9(11)2-1-5-12-8(9)3-6-13-7-4-8;/h12H,1-7H2;1H

InChI-Schlüssel

HGNPVPKRCNBXAM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(CCOCC2)NC1)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.